molecular formula C17H24N2O4 B1369942 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate CAS No. 154972-38-0

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate

Cat. No.: B1369942
CAS No.: 154972-38-0
M. Wt: 320.4 g/mol
InChI Key: TUOLNRMGWOOMAY-UHFFFAOYSA-N
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Description

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C17H24N2O4, and it has a molecular weight of 320.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable dicarboxylate ester in the presence of a base, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with ketone or aldehyde groups, while reduction can produce more saturated compounds .

Scientific Research Applications

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyridazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate:

    This compound analogs: Compounds with similar structures but different substituents, which may exhibit different properties and applications.

Uniqueness

This compound stands out due to its specific combination of benzyl and tert-butyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl diazinane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-7-11-18(19)15(20)22-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOLNRMGWOOMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611199
Record name Benzyl tert-butyl tetrahydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154972-38-0
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) tetrahydro-1,2-pyridazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154972-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl tert-butyl tetrahydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.5 g (37.5 mmol) of 60% sodium hydride in oil was suspended in 50 mL of DMF to which was added 5.0 g (18.7 mmol) of 1-Boc-2-Cbz-hydrazine dissolved in 20 mL of dry DMF slowly over 30 minutes. The reaction mixture was stirred for 1 hour until H2 evolution had ceased. To this mixture was added 2.24 mL (18.77 mmol) of 1,4-dibromobutane neat. The reaction mixture was stirred at room temperature over 3 days. The mixture was concentrated in vacuo and the residue was suspended in 150 mL of EtOAc. The mixture was washed with water twice, 5% citric acid twice, saturated aqueous NaHCO3 solution , water and brine. The solution was dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography over silica gel eluting with 30% EtOAc/hexanes to give the desired product as a white solid. 1H-NMR (CDCl3, 400 MHz):1.45 (bs, 9H); 1.62 (bm, 4H); 2.90 (bs, 2H); 4.15 (bm, 2H); 5.00-5.30 (m, 2H); 7.20-7.40 (bm, 5H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-dibromobutane neat
Quantity
2.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 0.1 g (0.42 mmol) 4-fluorophenylalanine tert-butyl ester in 1.0 mL of CH2Cl2 at 0° C. was added 0.065 g (0.5 mmol) of dilsopropyl ethyl amine followed by 0.093 g (0.46 mmol) of p-nitrophenyl chloroformate as a solid. After 30 minutes a solution of 82.7 mg (0.52 mmol) of pyridazine dihydrochloride (Step C) and 0.2 g (1.56 mmol) of diisopropylethylamine in 1.5 mL of CH2Cl2 was added. The reaction mixture was stirred for 2.5 hours and diluted with 20 mL of ethyl acetate. The solution was washed with water twice followed by brine and was dried over MgSO4. The mixture was filtered and concentrated in vacuo. The residue was purified by flash silica gel chromatography eluting with 45% EtOAc/hexanes to provide the title compound. 1H-NMR (CDCl3, 400 MHz): 1.38 (s, 9H); 1.60 (b, 6H); 2.8 (b, 2H); 3.05 (m, 2H); 15 4.57 (m, 1H); 6.75 (b, 1H); 6.95 (m, 2H); 7.15 (m, 2H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step Two
Name
pyridazine dihydrochloride
Quantity
82.7 mg
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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